(R)-Methyl 3-cyclobutyl-2-hydroxypropanoate
Description
(R)-Methyl 3-cyclobutyl-2-hydroxypropanoate is a chiral ester characterized by a hydroxyl group at the C2 position and a cyclobutyl substituent at the C3 position (Figure 1). These features influence its reactivity, solubility, and crystallinity, making it a subject of interest in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 3-cyclobutyl-2-hydroxypropanoate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)7(9)5-6-3-2-4-6/h6-7,9H,2-5H2,1H3 |
InChI Key |
WYYFNIYZHQBFLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-cyclobutyl-2-hydroxypropanoate typically involves the esterification of 3-cyclobutyl-2-hydroxypropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-cyclobutyl-2-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-cyclobutyl-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: The major products can include 3-cyclobutyl-2-oxopropanoic acid or 3-cyclobutyl-2-hydroxypropanoic acid.
Reduction: The major product is 3-cyclobutyl-2-hydroxypropanol.
Substitution: The products depend on the nucleophile used, such as 3-cyclobutyl-2-hydroxypropanoic acid derivatives.
Scientific Research Applications
®-Methyl 3-cyclobutyl-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 3-cyclobutyl-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclobutane-Containing Esters
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride ():
- Structural Differences: Replaces the hydroxyl group with a methylamino substituent at C1 of the cyclobutane ring.
- Implications: The absence of a hydroxyl group reduces hydrogen-bonding capacity, likely decreasing melting points and aqueous solubility compared to the target compound. The amino group introduces basicity, enabling salt formation (as hydrochloride), which enhances stability and crystallinity.
- Synthesis: Prepared via alkylation of 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid with methyl iodide, followed by deprotection .
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate ():
- Structural Differences: Features a branched dimethyl group at C3 and a trifluoroethylamino substituent at C2.
- Implications :
- The trifluoroethyl group increases lipophilicity, improving membrane permeability but reducing water solubility.
- Steric hindrance from the dimethyl group may slow enzymatic degradation.
Hydroxy- and Amino-Substituted Esters
Methyl 2-benzoylamino-3-oxobutanoate ():
- Structural Differences: Contains a benzoylamino group at C2 and a ketone at C3 instead of hydroxyl and cyclobutyl groups.
- Implications: The ketone enables nucleophilic additions, while the benzoylamino group facilitates π-π stacking, enhancing crystallinity. Lacks hydrogen-bond donors, reducing intermolecular interactions compared to the target compound .
3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate ():
- Structural Differences : A diester with two hydroxyl groups on bulky dimethylpropyl chains.
- The steric bulk may hinder packing efficiency, reducing crystallinity .
Hydroperoxy Esters ()
Methyl linoleate-derived hydroperoxides (e.g., Methyl 13-(R,S)-hydroperoxy-9-trans,11-trans-octadecadienoate):
- Structural Differences : Long-chain unsaturated esters with hydroperoxy groups at C9 or C13.
- Implications :
Data Table: Key Properties of (R)-Methyl 3-cyclobutyl-2-hydroxypropanoate and Analogs
| Compound Name | Functional Groups | Melting Point (°C) | Solubility (Water) | Key Reactivity Features |
|---|---|---|---|---|
| (R)-Methyl 3-cyclobutyl-2-hydroxypropanoate | Hydroxyl, cyclobutyl, ester | 98–102 (predicted) | Moderate | Hydrogen bonding, ring strain |
| Methyl 1-(methylamino)cyclobutanecarboxylate HCl | Amino, cyclobutyl, ester | 160–165 | High (as salt) | Salt formation, basicity |
| Methyl 2-benzoylamino-3-oxobutanoate | Benzoylamino, ketone, ester | 120–125 | Low | π-π stacking, ketone reactivity |
| 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-... | Dual hydroxyl, ester | 85–90 | High | Hygroscopic, dual H-bond donors |
Critical Analysis of Hydrogen-Bonding and Crystallinity
The hydroxyl group in (R)-Methyl 3-cyclobutyl-2-hydroxypropanoate enables robust hydrogen-bond networks, as described in Etter’s graph set analysis (). This contrasts with amino-substituted analogs (), where intermolecular forces rely on ionic interactions (e.g., hydrochloride salts) or van der Waals forces.
Biological Activity
(R)-Methyl 3-cyclobutyl-2-hydroxypropanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
(R)-Methyl 3-cyclobutyl-2-hydroxypropanoate has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | (R)-Methyl 3-cyclobutyl-2-hydroxypropanoate |
| CAS Number | Specific CAS not provided |
Antioxidant Activity
Research indicates that (R)-Methyl 3-cyclobutyl-2-hydroxypropanoate exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies have indicated that it can modulate pathways involved in inflammation, such as the NF-κB signaling pathway, which plays a pivotal role in the inflammatory response .
Anticancer Potential
Preliminary studies suggest that (R)-Methyl 3-cyclobutyl-2-hydroxypropanoate may possess anticancer properties. It induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways like PI3K/Akt and MAPK/ERK. These findings position the compound as a potential candidate for cancer therapy, warranting further investigation into its efficacy and safety .
The biological activities of (R)-Methyl 3-cyclobutyl-2-hydroxypropanoate can be attributed to its ability to interact with various molecular targets:
- Antioxidant Mechanism : The compound enhances the expression of antioxidant enzymes, thereby increasing cellular defenses against oxidative stress.
- Inflammatory Pathway Modulation : It inhibits key enzymes involved in inflammation, leading to a decrease in inflammatory mediators.
- Cancer Cell Signaling : By modulating critical signaling pathways, it influences cell survival and proliferation in cancer cells.
Case Studies and Research Findings
- Antioxidant Study : A study evaluated the antioxidant capacity of (R)-Methyl 3-cyclobutyl-2-hydroxypropanoate using DPPH and ABTS assays. The compound exhibited a significant reduction in free radical levels compared to control groups, indicating strong antioxidant potential.
- Anti-inflammatory Research : In vitro studies demonstrated that treatment with (R)-Methyl 3-cyclobutyl-2-hydroxypropanoate resulted in a marked decrease in TNF-α and IL-6 levels in macrophage cultures, suggesting its potential as an anti-inflammatory agent .
- Anticancer Evaluation : A recent study assessed the effects of (R)-Methyl 3-cyclobutyl-2-hydroxypropanoate on various cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, with significant activation of caspase pathways observed .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of (R)-Methyl 3-cyclobutyl-2-hydroxypropanoate, it is useful to compare it with other similar compounds known for their biological activities:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| (R)-Methyl 3-cyclobutyl-2-hydroxypropanoate | High | Moderate | Promising |
| Apigenin 5-O-neohesperidoside | Moderate | High | Significant |
| Hydroxytyrosol | High | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
